6-Bromo-3-chlorobenzisothiazole 1,1-dioxide
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Overview
Description
6-Bromo-3-chlorobenzisothiazole 1,1-dioxide is a chemical compound that belongs to the class of benzisothiazoles. This compound is characterized by the presence of bromine and chlorine atoms attached to a benzisothiazole ring system, which also contains a sulfonyl group (1,1-dioxide). Benzisothiazoles are known for their diverse biological activities and are used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-chlorobenzisothiazole 1,1-dioxide typically involves the introduction of bromine and chlorine atoms into the benzisothiazole ring. One common method is the halogenation of benzisothiazole derivatives using brominating and chlorinating agents under controlled conditions. For example, the reaction of 3-chlorobenzisothiazole with bromine in the presence of a suitable solvent can yield this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-chlorobenzisothiazole 1,1-dioxide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the benzisothiazole ring.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
6-Bromo-3-chlorobenzisothiazole 1,1-dioxide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-Bromo-3-chlorobenzisothiazole 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may interfere with the function of enzymes involved in cell division, thereby exhibiting anticancer activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Chlorobenzisothiazole 1,1-dioxide: Lacks the bromine atom but shares similar structural features.
6-Bromo-2-chlorobenzisothiazole 1,1-dioxide: Similar structure with different positioning of the chlorine atom.
Benzisothiazole 1,1-dioxide: The parent compound without halogen substitutions.
Uniqueness
6-Bromo-3-chlorobenzisothiazole 1,1-dioxide is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and biological activity. The combination of these halogens can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .
Properties
IUPAC Name |
6-bromo-3-chloro-1,2-benzothiazole 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClNO2S/c8-4-1-2-5-6(3-4)13(11,12)10-7(5)9/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCZATFRLSCYOLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)S(=O)(=O)N=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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